2-amino-N-cyclopropylacetamide hydrochloride
CAS No.: 670253-51-7
Cat. No.: VC21108996
Molecular Formula: C5H11ClN2O
Molecular Weight: 150.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 670253-51-7 |
|---|---|
| Molecular Formula | C5H11ClN2O |
| Molecular Weight | 150.61 g/mol |
| IUPAC Name | 2-amino-N-cyclopropylacetamide;hydrochloride |
| Standard InChI | InChI=1S/C5H10N2O.ClH/c6-3-5(8)7-4-1-2-4;/h4H,1-3,6H2,(H,7,8);1H |
| Standard InChI Key | DYXKHNOFSUODKN-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)CN.Cl |
| Canonical SMILES | C1CC1NC(=O)CN.Cl |
Introduction
2-Amino-N-cyclopropylacetamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 150.61 g/mol. It is recognized for its structural features that include an amino group, a cyclopropyl moiety, and an acetamide backbone. This compound has garnered attention in pharmaceutical research due to its potential applications in drug development and biochemical studies.
Synthesis Methods
The synthesis of 2-amino-N-cyclopropylacetamide hydrochloride typically involves multi-step organic reactions. Common methods include:
-
Starting Materials: Cyclopropylamine and acetic anhydride are often used as starting materials.
-
Reaction Steps:
-
The cyclopropylamine is reacted with acetic anhydride to form the acetamide derivative.
-
Hydrochloric acid is then added to produce the hydrochloride salt.
-
-
Purification: The product is purified using techniques such as recrystallization or chromatography.
Pharmacological Potential
Research indicates that 2-amino-N-cyclopropylacetamide hydrochloride may have various pharmacological applications, particularly in:
-
Neurological Disorders: Its unique structure suggests potential efficacy in developing drugs targeting neurological conditions.
-
Biochemical Research: The compound is utilized in studies related to enzyme inhibition and receptor binding, contributing to a better understanding of molecular interactions within biological systems.
Agrochemical Formulations
This compound also finds applications in agrochemicals, enhancing the effectiveness of pest control agents through improved absorption and activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume